

Spectroscopic Analysis of N-(2-hydroxyethyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea, (2-hydroxyethyl)-*

Cat. No.: *B1329392*

[Get Quote](#)

Introduction

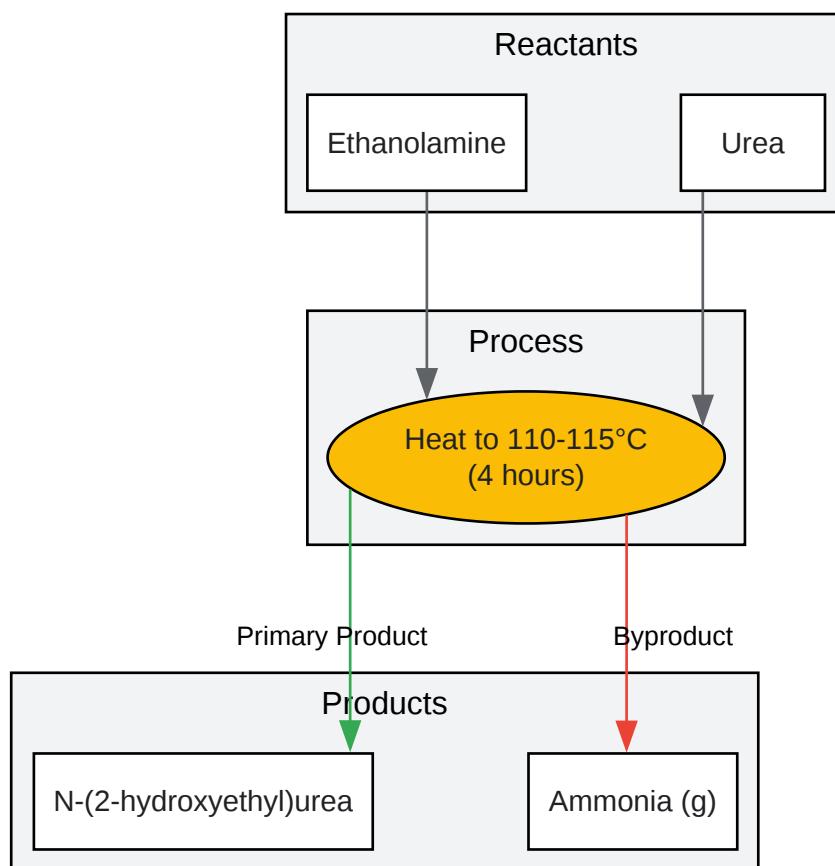
N-(2-hydroxyethyl)urea (CAS No: 2078-71-9) is an organic compound with the chemical formula $C_3H_8N_2O_2$.^{[1][2][3]} As a derivative of urea, it possesses a low molecular weight and is highly soluble in water.^{[4][5]} These properties make it a valuable ingredient in the cosmetics industry, primarily as a potent moisturizing agent that enhances skin hydration.^{[3][6]} It also serves as a chemical intermediate in the synthesis of other compounds, such as the antibacterial drug furazolidone.^[6]

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(2-hydroxyethyl)urea for researchers, scientists, and professionals in drug development and chemical analysis. It details the methodologies for characterizing the compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman), presenting key data in a structured format.

Core Properties

The fundamental physicochemical properties of N-(2-hydroxyethyl)urea are summarized below.

Property	Value	Reference
Molecular Formula	$C_3H_8N_2O_2$	[1] [2] [3]
Molecular Weight	104.11 g/mol	[1] [7]
CAS Number	2078-71-9	[2] [8]
Appearance	White solid/crystal	[3] [6] [7]
Melting Point	94-95 °C / 164-169 °C	[3] [7]


Synthesis and Sample Preparation

A common method for synthesizing N-(2-hydroxyethyl)urea is through the reaction of ethanolamine with urea.[\[4\]](#)[\[6\]](#) This process involves heating the reactants, leading to the formation of the desired product and the release of ammonia.[\[4\]](#)

Experimental Protocol: Synthesis

- Reactant Charging: In a suitable reaction vessel, add ethanolamine.
- Urea Addition: While stirring, gradually add urea to the ethanolamine.
- Heating: Heat the mixture to a temperature of 110-115 °C.[\[6\]](#)
- Reaction: Maintain the temperature and continue stirring for approximately 4 hours to ensure the reaction goes to completion.[\[6\]](#) During this phase, ammonia gas is evolved and can be removed by sparging with an inert gas like nitrogen.[\[4\]](#)
- Cooling: After the reaction period, cool the mixture to obtain the final product.[\[6\]](#)
- Purification (Optional): For high-purity samples required for spectroscopic reference, recrystallization from water can be performed.[\[3\]](#)

It is critical to be aware of potential impurities that may be present in the final product, as they can interfere with spectroscopic analysis. These include unreacted starting materials (urea, ethanolamine) and side-products such as 2-oxazolidone and N,N'-bis(2-hydroxyethylurea).[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of N-(2-hydroxyethyl)urea from ethanolamine and urea.

Spectroscopic Data

This section summarizes the key quantitative data obtained from various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Assignment (Protons)	Solvent	Reference
6.02	Singlet (broad)	-NH ₂	DMSO-d ₆	[1]
5.54	Singlet (broad)	-NH-	DMSO-d ₆	[1]
4.72	Singlet (broad)	-OH	DMSO-d ₆	[1]
3.37	Multiplet	-CH ₂ -OH	DMSO-d ₆	[1]
3.03	Multiplet	-NH-CH ₂ -	DMSO-d ₆	[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For N-(2-hydroxyethyl)urea, Electron Ionization (EI) is a common technique.

Parameter	Value	Technique	Reference
Molecular Weight	104.1078	-	[2]
Molecular Ion (M ⁺)	m/z 104	EI-MS	[2]
Base Peak	m/z 44	EI-MS	

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. While a complete digitized spectrum for N-(2-hydroxyethyl)urea is not readily available, the characteristic bands can be assigned based on the known frequencies for urea and alcohol functional groups.[\[8\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Reference (Urea)
3000 - 3500	Symmetric & Asymmetric Stretch	-NH ₂	[9]
3200 - 3600	Stretch (broad)	-OH	
~1635	Bending (Scissoring)	-NH ₂	[9]
~1680	Stretch ("Amide I")	C=O	
~1470	Stretch	N-C-N	[9]
~1010	Symmetric Stretch	C-N	[10]

Detailed Analytical Protocols

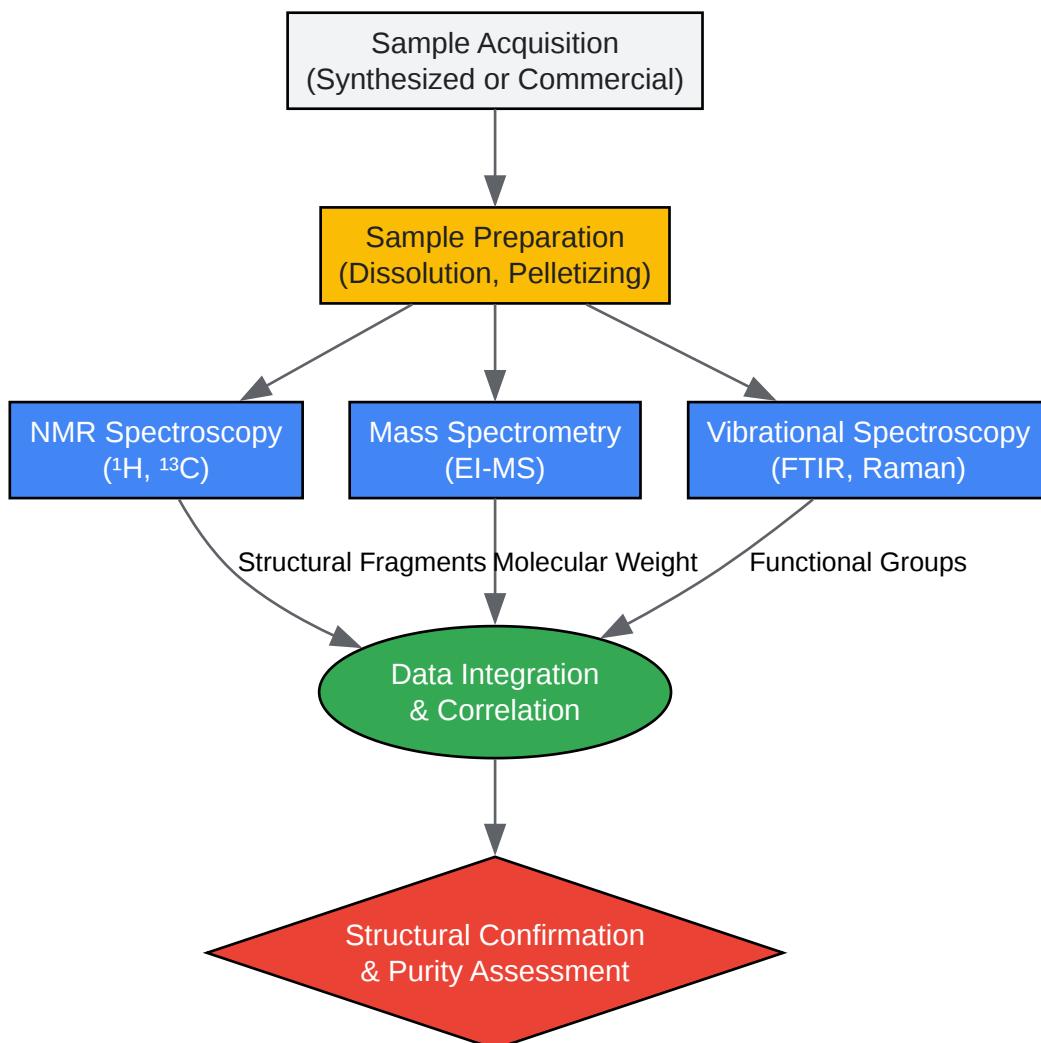
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure and purity of the sample.
- Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher.
- Sample Preparation: Accurately weigh approximately 5-10 mg of N-(2-hydroxyethyl)urea and dissolve it in ~0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.^[1] Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

- Data Interpretation: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons. Correlate the chemical shifts in both ^1H and ^{13}C spectra with the known structure of N-(2-hydroxyethyl)urea.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and obtain information about the fragmentation pattern.
- Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source is suitable.[11]
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer. Acquire the mass spectrum over a typical range of m/z 40-200.
- Data Interpretation: Identify the molecular ion peak (M^+) at m/z 104, which corresponds to the molecular weight of N-(2-hydroxyethyl)urea.[2] Analyze the fragmentation pattern to identify characteristic daughter ions.


Vibrational Spectroscopy (IR/Raman)

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a confocal Raman spectrometer.
- Sample Preparation:
 - FTIR: The sample can be analyzed as a solid. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- Raman: Place a small amount of the solid sample directly onto the microscope slide for analysis.
- Data Acquisition: Acquire the spectra over the mid-infrared range (e.g., 4000-400 cm^{-1}) for FTIR and a corresponding Stokes shift range for Raman.
- Data Interpretation: Identify the characteristic absorption/scattering bands corresponding to the O-H, N-H, C=O, C-N, and C-O functional groups as detailed in Table 2.3. The strong C=O stretch and the broad O-H and N-H bands are typically the most prominent features.

Integrated Analytical Workflow

The complete spectroscopic characterization of N-(2-hydroxyethyl)urea follows a logical workflow, integrating multiple techniques to build a comprehensive analytical profile of the compound.

[Click to download full resolution via product page](#)

Diagram 2: Integrated workflow for the spectroscopic analysis of N-(2-hydroxyethyl)urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDROXYETHYLUREA(2078-71-9) ¹H NMR spectrum [chemicalbook.com]
- 2. Urea, (2-hydroxyethyl)- [webbook.nist.gov]

- 3. echemi.com [echemi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. chembk.com [chembk.com]
- 7. (2-Hydroxyethyl)urea 95 2078-71-9 [sigmaaldrich.com]
- 8. Urea, (2-hydroxyethyl)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(2-hydroxyethyl)urea: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329392#spectroscopic-analysis-of-n-2-hydroxyethyl-urea\]](https://www.benchchem.com/product/b1329392#spectroscopic-analysis-of-n-2-hydroxyethyl-urea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

